molecular formula C8H5F2NOS B12898539 2-(Difluoromethyl)-7-mercaptobenzo[d]oxazole

2-(Difluoromethyl)-7-mercaptobenzo[d]oxazole

Cat. No.: B12898539
M. Wt: 201.20 g/mol
InChI Key: BPUPLMUXKFDGAB-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-7-mercaptobenzo[d]oxazole is a heterocyclic compound that features both sulfur and fluorine atoms in its structure. This compound is part of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of the difluoromethyl group enhances its chemical stability and biological activity, making it a compound of significant interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of sodium tert-butoxide as a base and elemental sulfur to facilitate the formation of the benzoxazole ring . The reaction conditions often require a controlled temperature and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and reagents are carefully selected to optimize the reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-7-mercaptobenzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the difluoromethyl group or the benzoxazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxazole ring.

Scientific Research Applications

2-(Difluoromethyl)-7-mercaptobenzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-7-mercaptobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of key biological processes, such as cell division and protein synthesis, which is particularly relevant in the context of antimicrobial and anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: A parent compound with similar structural features but lacking the difluoromethyl and mercapto groups.

    2-Mercaptobenzoxazole: Similar to 2-(Difluoromethyl)-7-mercaptobenzo[d]oxazole but without the difluoromethyl group.

    7-Difluoromethylbenzoxazole: Lacks the mercapto group but contains the difluoromethyl group.

Uniqueness

This compound is unique due to the presence of both the difluoromethyl and mercapto groups, which confer enhanced chemical stability and biological activity.

Properties

Molecular Formula

C8H5F2NOS

Molecular Weight

201.20 g/mol

IUPAC Name

2-(difluoromethyl)-1,3-benzoxazole-7-thiol

InChI

InChI=1S/C8H5F2NOS/c9-7(10)8-11-4-2-1-3-5(13)6(4)12-8/h1-3,7,13H

InChI Key

BPUPLMUXKFDGAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S)OC(=N2)C(F)F

Origin of Product

United States

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